molecular formula C23H29NO3 B2737567 (E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide CAS No. 466661-03-0

(E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide

Cat. No.: B2737567
CAS No.: 466661-03-0
M. Wt: 367.489
InChI Key: SDKSBMOONYPQGE-UHFFFAOYSA-N
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Description

(E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features two butoxyphenyl groups attached to the prop-2-enamide backbone, making it a molecule of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-butoxyaniline and 4-butoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 2-butoxyaniline and 4-butoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Amidation: The final step involves the amidation of the amine with acryloyl chloride under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The butoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide: Lacks the (E)-configuration.

    N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide: Contains methoxy groups instead of butoxy groups.

Uniqueness

(E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide is unique due to its specific (E)-configuration and the presence of butoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3/c1-3-5-17-26-20-14-11-19(12-15-20)13-16-23(25)24-21-9-7-8-10-22(21)27-18-6-4-2/h7-16H,3-6,17-18H2,1-2H3,(H,24,25)/b16-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKSBMOONYPQGE-DTQAZKPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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